Ethyl 2-(6-chloropyrazin-2-YL)acetate
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Overview
Description
Ethyl 2-(6-chloropyrazin-2-YL)acetate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol It is an ester derivative of pyrazine, characterized by the presence of a chloro substituent at the 6-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyrazin-2-YL)acetate typically involves the esterification of 6-chloropyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyrazin-2-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 6-chloropyrazine-2-carboxylic acid and ethanol in the presence of acidic or basic catalysts.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide. Reactions are conducted under reflux conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Hydrolysis: Major products are 6-chloropyrazine-2-carboxylic acid and ethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(6-chloropyrazin-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloropyrazin-2-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro substituent and ester group play crucial roles in its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar structure with a pyridine ring instead of pyrazine.
Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate: Contains an amino group instead of an ester group.
Uniqueness
Ethyl 2-(6-chloropyrazin-2-YL)acetate is unique due to the presence of the chloro substituent on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Its ester group also allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Biological Activity
Ethyl 2-(6-chloropyrazin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol. The compound features a pyrazine ring with a chlorine substituent and an ester functional group, which contribute to its biological properties.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . Research highlights its potential effectiveness against various pathogens, particularly in the context of tuberculosis. For instance, related compounds such as N-(6-chloropyrazin-2-yl)benzenesulfonamides have shown promising antitubercular activity with Minimum Inhibitory Concentration (MIC) values around 6.25 µg/mL against Mycobacterium tuberculosis H37Rv .
Comparative Antimicrobial Efficacy
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis |
Sulfamethoxazole | 3.13 | Various bacteria |
The presence of the chlorine atom is believed to enhance lipophilicity, which is crucial for penetrating the lipid-rich cell walls of mycobacteria . This property may also contribute to the compound's overall antimicrobial effectiveness.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with specific molecular targets such as enzymes or receptors. The chloro substituent and ester group likely play critical roles in modulating binding affinity and specificity.
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties . Studies on similar pyrazine derivatives have indicated their potential in inhibiting cancer cell proliferation. For example, compounds with similar structural motifs have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells .
Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Reference Drug (Bleomycin) | FaDu (hypopharyngeal tumor cells) | TBD |
The ongoing exploration into the structure-activity relationship (SAR) of these compounds aims to optimize their anticancer efficacy while minimizing toxicity.
Case Studies and Research Findings
- Antimycobacterial Activity : A study demonstrated that chloropyrazine derivatives exhibited notable antimycobacterial activity, emphasizing the importance of structural modifications on biological efficacy .
- Synthesis and Evaluation : Research involving substituted pyrazines has highlighted the significance of varying substituents on biological activity, with some derivatives showing enhanced potency against specific pathogens .
- Pharmacological Exploration : The compound is being investigated for its role as a pharmaceutical intermediate in drug development, particularly targeting infectious diseases and cancer therapies .
Properties
IUPAC Name |
ethyl 2-(6-chloropyrazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVFGAGOQNLOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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